1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an ethynyl group and multiple hydroxyl groups attached to a dihydroxy oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolan ring, introduction of the ethynyl group, and subsequent functionalization to introduce the hydroxyl and diazinane groups. Common reagents used in these reactions include ethynylating agents, protecting groups for hydroxyl functionalities, and diazinane precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce the compound in bulk quantities. Quality control measures, including analytical techniques like HPLC and NMR, are used to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters
Scientific Research Applications
1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes
Comparison with Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- **1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione .
Uniqueness: 1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H14N2O6 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,6,8-9,14,16,18H,3-5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
SWOJTUZYGMIEIZ-PNHWDRBUSA-N |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)O |
Origin of Product |
United States |
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